molecular formula C23H20N4O4 B7696587 N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

Cat. No.: B7696587
M. Wt: 416.4 g/mol
InChI Key: XRXIITMJOXWNFS-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-7-9-16(10-8-15)22-25-23(31-26-22)17-11-12-19(20(13-17)27(28)29)24-14-18-5-3-4-6-21(18)30-2/h3-13,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXIITMJOXWNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Coupling reactions: The final step involves coupling the oxadiazole derivative with the methoxyphenylmethyl and methylphenyl groups under suitable conditions, often using catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
  • N-[(2-methoxyphenyl)methyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

Uniqueness

N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is unique due to the specific combination of functional groups and the presence of the oxadiazole ring. This unique structure may confer specific properties, such as enhanced biological activity or stability, compared to similar compounds.

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